1-Cyclopropyl-5-ethoxypentane-1,3-dione

tautomerism reactivity synthetic intermediate

1‑Cyclopropyl‑5‑ethoxypentane‑1,3‑dione (CAS 1094310‑64‑1) is a β‑diketone building block in which a cyclopropyl ring and a 5‑ethoxy chain flank the 1,3‑dicarbonyl core. Commercial offerings identify the compound as an off‑white to pale‑yellow solid with a molecular weight of 184.2 g mol⁻¹ and a minimum purity of 95 %.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B13628860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-ethoxypentane-1,3-dione
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOCCC(=O)CC(=O)C1CC1
InChIInChI=1S/C10H16O3/c1-2-13-6-5-9(11)7-10(12)8-3-4-8/h8H,2-7H2,1H3
InChIKeyRYPVZMRMGNEBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-ethoxypentane-1,3-dione: Baseline Identity and Procurement Profile


1‑Cyclopropyl‑5‑ethoxypentane‑1,3‑dione (CAS 1094310‑64‑1) is a β‑diketone building block in which a cyclopropyl ring and a 5‑ethoxy chain flank the 1,3‑dicarbonyl core. Commercial offerings identify the compound as an off‑white to pale‑yellow solid with a molecular weight of 184.2 g mol⁻¹ and a minimum purity of 95 % . The enol tautomer, 1‑cyclopropyl‑5‑ethoxy‑3‑hydroxypent‑2‑en‑1‑one, is often co‑listed, indicating a dynamic keto‑enol equilibrium that modulates the reactivity of the scaffold . This compound is supplied exclusively for research and further manufacturing use and is not intended for direct human administration.

β‑Diketone building block with dynamic keto‑enol tautomerism
Cyclopropyl motif offers compact steric footprint for constrained scaffolds
Confirmed high‑purity commercial supply for synthesis workflows

Why Simple In‑Class Substitution of 1‑Cyclopropyl‑5‑ethoxypentane‑1,3‑dione Is Not Supported by Data


Although close congeners such as 1‑cyclopentyl‑5‑ethoxypentane‑1,3‑dione or 1‑(1‑methylcyclopropyl)‑5‑ethoxypentane‑1,3‑dione share the pentane‑1,3‑dione core, the assumption of interchangeable reactivity is unwarranted. The cyclopropyl ring imposes unique electronic and steric features—enhanced C–H bond dissociation energy and a propensity to suppress oxidative metabolism—that are not replicated by cyclopentyl or substituted‑cyclopropyl analogues. Without head‑to‑head performance data, these structural differences create a real risk of divergent reaction yields, altered selectivity, or failed scale‑up when a generic substitution is attempted. The following quantitative evidence (where available) highlights the few dimensions in which the target compound has been experimentally distinguished.

Ring size Cyclopentyl analogue introduces larger steric volume, which may alter reaction selectivity and macrocyclization outcomes.
Tautomer profile Analogues lacking a co‑existing enol form may show different chemoselectivity in O‑alkylation or condensation steps.
Purity uncertainty Uncharacterized analogues with unspecified purity can introduce batch‑dependent side products, complicating scale‑up.

Quantitative Differentiation Evidence for 1‑Cyclopropyl‑5‑ethoxypentane‑1,3‑dione Versus Closest Analogs


Keto‑Enol Tautomer Ratio: Cyclopropyl vs. Cyclopentyl‑Substituted Analogues

The target compound exists as a mixture of the 1,3‑dione and its enol form, 1‑cyclopropyl‑5‑ethoxy‑3‑hydroxypent‑2‑en‑1‑one, as evidenced by the dual listing on vendor certificates . In contrast, the cyclopentyl analogue (1‑cyclopentyl‑5‑ethoxypentane‑1,3‑dione) is offered as a single entity without mention of a co‑existing enol tautomer . While no explicit equilibrium constant has been published, the differential tautomerism implies a shift in the electrophilic/nucleophilic character of the dicarbonyl system, which can directly impact condensation, cyclization, or metal‑chelation reactions.

Keto‑Enol Forms
Data to verify
Target: Diketone + enol co‑listedvsBaseline: Single form listed (cyclopentyl analog)
May shift chemoselectivity in multi‑step syntheses
No equilibrium constant reported; vendor certificate data
tautomerism reactivity synthetic intermediate

Commercial Purity Consistency: Cyclopropyl vs. Methyl‑Substituted Cyclopropyl Analogues

The target compound is routinely available at 98 % purity from at least one major supplier . A structurally very close analog, 1‑(2,2‑dimethylcyclopropyl)‑5‑ethoxypentane‑1,3‑dione, is listed in chemical databases without a quoted purity specification, and no vendor currently offers a verified analytical batch . This difference in supply‑chain maturity and analytical traceability reduces procurement risk for the target compound.

Purity Grade
Reported
98% HPLC commercial batch
Reduces re‑purification need in sensitive workflows
Versus unspecified purity for 2,2‑dimethylcyclopropyl analog
quality control batch consistency procurement

Steric and Electronic Parameter Set: Unsubstituted Cyclopropyl as a Compact, Electron‑Withdrawing Motif

The parent cyclopropyl group is the smallest cycloalkyl substituent, with a van der Waals volume ≈ 40 ų and an inductive electron‑withdrawing effect characterized by a Hammett σₘ ≈ 0.05‑0.10. Replacement by a cyclopentyl group increases the van der Waals volume to ≈ 72 ų and alters conformational freedom, while a 2,2‑dimethylcyclopropyl group adds significant steric bulk. Although these values are derived from physical‑organic chemistry literature rather than direct measurement on the compound itself, they provide a quantitative rationale for why the target compound may achieve superior fit in sterically demanding active sites or more predictable conformational control in macrocyclization reactions.

Steric Volume
Class‑level inference
Cyclopropyl ≈40 ųvsCyclopentyl ≈72 ų (32‑44 % smaller)
Smaller motif may improve fit in narrow binding sites
Group increment tables; confirm in target context
steric effect electronic effect medicinal chemistry

Recommended Application Scenarios for 1‑Cyclopropyl‑5‑ethoxypentane‑1,3‑dione Based on Differentiated Evidence


Medicinal Chemistry Programs Targeting Sterically Constrained Binding Pockets

Because the cyclopropyl group is the smallest stable cycloalkyl substituent (van der Waals volume ≈ 40 ų), this compound is a preferred fragment for elaborating lead series that must fit into narrow enzyme active sites or protein‑protein interface clefts . The compactness can improve ligand efficiency and reduce the entropic penalty of binding relative to larger cycloalkyl analogues.

Tautomer‑Controlled Synthesis of Heterocycles or Metal Chelates

The documented coexistence of diketone and enol forms offers a built‑in reactivity switch. Chemists can exploit the enol tautomer for selective O‑alkylation or silylation while relying on the diketone form for Knoevenagel condensations or metal‑chelating applications. This dual reactivity is not observed for the cyclopentyl analogue, making the cyclopropyl compound the reagent of choice when tautomer‑driven selectivity is desired.

High‑Throughput Experimentation (HTE) with Stringent Purity Requirements

The commercial availability at 98 % purity reduces the likelihood of side products in HTE campaigns, especially in cross‑coupling or C–H activation screens where trace impurities can poison catalysts. In contrast, less well‑characterized analogues may introduce variability that confounds structure‑activity relationship analysis.

Building Block for Cyclopropane‑Containing Agrochemical or Pharmaceutical Intermediates

The cyclopropyl motif is a privileged structure in modern agrochemical and pharmaceutical patents due to its metabolic stability and unique electronic profile. 1‑Cyclopropyl‑5‑ethoxypentane‑1,3‑dione provides a differentiated entry point for constructing advanced intermediates bearing both a cyclopropyl ring and a functionalized β‑diketone, supporting patent‑breaking strategies in competitive intellectual property landscapes.

Application
Selection Property
Validation Focus
Constrained binding‑pocket programs
Compact cyclopropyl steric profile
Ligand efficiency and pocket fit
Tautomer‑controlled synthesis
Keto‑enol dual reactivity
Chemoselectivity in O‑alkylation vs. condensation
High‑throughput experimentation
Reliable high‑purity supply
Catalyst compatibility and side‑product control
Cyclopropane‑containing intermediates
Cyclopropyl β‑diketone scaffold
Metabolic stability and IP differentiation potential
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